N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide
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Overview
Description
The compound N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide is a synthetic molecule known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's unique chemical structure allows it to undergo a variety of reactions, making it a valuable subject of study in synthetic organic chemistry and a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for this compound involves the reaction of 7-oxoazepane-2-carboxylic acid with 3-[methyl(prop-2-yn-1-yl)amino]propylamine. The reaction typically requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base, like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide can be scaled up using automated continuous flow reactors. These reactors allow precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Solvent recovery systems and catalyst recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The alkyne group can be oxidized using reagents like osmium tetroxide (OsO4) to form diols.
Reduction: : The carbonyl group in the azepane ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: : The amine group can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents and Conditions
The following reagents and conditions are commonly used for these reactions:
Oxidation: : OsO4 and N-methylmorpholine N-oxide (NMO) in acetone-water mixture.
Reduction: : NaBH4 in methanol or ethanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: : Formation of diols.
Reduction: : Formation of alcohols.
Substitution: : Formation of new amine derivatives with substituted alkyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential role in inhibiting specific enzymes or receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. Additionally, the compound's structure allows it to interact with various cellular pathways, potentially modulating signal transduction processes.
Comparison with Similar Compounds
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-oxohexane-2-carboxamide: : A homologous compound with a shorter carbon chain, leading to different steric and electronic properties.
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-8-oxoazocane-2-carboxamide: : A related compound with a larger ring size, affecting its conformational flexibility and interaction with molecular targets.
Properties
IUPAC Name |
N-[3-[methyl(prop-2-ynyl)amino]propyl]-7-oxoazepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-10-17(2)11-6-9-15-14(19)12-7-4-5-8-13(18)16-12/h1,12H,4-11H2,2H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOPUUQEYYOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCCC(=O)N1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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